molecular formula C11H14N4O B2468923 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine CAS No. 1545522-14-2

2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine

Cat. No.: B2468923
CAS No.: 1545522-14-2
M. Wt: 218.26
InChI Key: VVQPIWQIOIEEMN-UHFFFAOYSA-N
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Description

2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, offered for Research Use Only. This molecule features a hybrid structure combining imidazole and methoxy-pyridine rings, a scaffold frequently investigated for its potential to interact with various biological targets . Compounds containing the imidazole nucleus are recognized as vital pharmacophores and have been relentlessly pursued for the development of new therapeutic agents, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory effects . Similarly, the pyridine moiety is a privileged structure in pharmaceuticals. The specific substitution pattern of this compound suggests potential utility as a key synthon or building block in organic synthesis and as a core structure for the development of new chemical entities . Researchers can leverage this compound in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and as a precursor for synthesizing more complex molecules aimed at probing biological pathways. It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-ethylimidazol-1-yl)-6-methoxypyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-3-9-13-6-7-15(9)11-8(12)4-5-10(14-11)16-2/h4-7H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQPIWQIOIEEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1C2=C(C=CC(=N2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of ethylamine with glyoxal and ammonium acetate under reflux conditions.

    Attachment to Pyridine Ring: The synthesized imidazole derivative is then reacted with 6-methoxy-3-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophiles replacing hydrogen atoms.

Scientific Research Applications

Antimicrobial Applications

Research has indicated that derivatives of imidazo[1,2-a]pyridines, including 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine, exhibit significant antimicrobial activity. A study highlighted the synthesis of various imidazo[1,2-a]pyridine derivatives that demonstrated moderate activity against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using agar well diffusion methods .

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, a series of compounds based on the imidazo[1,2-a]pyridine framework were tested for their Minimum Inhibitory Concentration (MIC) against Pseudomonas aeruginosa. The results showed that certain derivatives had MIC values lower than those of standard antibiotics like streptomycin, indicating their potential as effective antimicrobial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines.

Data Summary: Anti-inflammatory Activity

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

These findings suggest that this compound could be explored further for therapeutic applications in inflammatory diseases .

Anticancer Research

The anticancer potential of this compound has been evaluated through various studies. In vivo experiments using xenograft models showed that treatment with derivatives of imidazo[1,2-a]pyridine significantly reduced tumor sizes compared to controls.

Case Study: Tumor Growth Inhibition

A notable study involved administering the compound to mice with human tumor xenografts. The results indicated a marked decrease in tumor growth rates, suggesting its efficacy as a candidate for cancer therapy .

Future Directions and Conclusion

The diverse applications of this compound highlight its potential as a valuable compound in medicinal chemistry. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Ethyl-imidazol-1-YL)-acetic acid
  • 2-(2-Ethyl-imidazol-1-YL)-propionic acid
  • 1,3-bis(2-benzimidazolyl)benzene

Uniqueness

2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine is unique due to the presence of both an imidazole and a methoxy-substituted pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Biological Activity

2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine is a compound characterized by its unique structural features, including an imidazole ring and a methoxy-substituted pyridine ring. This combination endows the compound with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₁H₁₄N₄O
  • Molar Mass : 218.26 g/mol
  • Density : 1.25 g/cm³ (predicted)
  • Boiling Point : 444.8 °C (predicted)
  • pKa : 4.80 (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions, while the pyridine ring participates in π-π interactions with aromatic residues in proteins, modulating enzyme activity.
  • Receptor Binding : The compound may act as a ligand for specific receptors, influencing signaling pathways that are crucial for various physiological processes .

Antimicrobial Activity

Research indicates that derivatives of imidazole and pyridine compounds exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 2 μg/ml against Staphylococcus aureus .

Anticancer Activity

Studies on imidazole derivatives have demonstrated promising anticancer effects. For instance, compounds derived from similar structures have shown cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and glioblastoma (C6). Specific IC₅₀ values indicate effective concentrations that lead to apoptosis in cancer cells .

Study on Antitubercular Agents

A related study synthesized N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine derivatives, which exhibited excellent inhibitory activity against Mycobacterium tuberculosis with low nanomolar MIC values. This suggests that the structural features of imidazole-containing compounds could be leveraged for developing new antitubercular agents .

Enzyme Inhibition Studies

In another research effort, a series of alkyl and aryl ether derivatives bearing imidazole rings were evaluated for their enzyme inhibition profiles. The results indicated significant inhibition against carbonic anhydrases (hCA I and hCA II), with IC₅₀ values ranging from 4.13 to 15.67 nM .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-(2-Ethyl-imidazol-1-YL)-acetic acidImidazole derivativeModerate antibacterial activity
1,3-bis(2-benzimidazolyl)benzeneBenzimidazole coreAnticancer properties
This compoundImidazole & methoxy-pyridineBroad-spectrum antimicrobial & anticancer activity

Q & A

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles:
  • Detailed reporting : Include exact molar ratios, solvent grades, and equipment specifications (e.g., microwave synthesizer parameters).
  • Open data : Deposit spectral data (NMR, MS) in repositories like ChemSpider or PubChem .
  • Negative results : Publish failed attempts (e.g., incompatible catalysts) to guide future work. Collaborative platforms (e.g., ORCID-linked datasets) enhance transparency .

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